Isopropyl thiophene-3-acetate

Catalog No.
S14346017
CAS No.
53064-74-7
M.F
C9H12O2S
M. Wt
184.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl thiophene-3-acetate

CAS Number

53064-74-7

Product Name

Isopropyl thiophene-3-acetate

IUPAC Name

propan-2-yl 2-thiophen-3-ylacetate

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C9H12O2S/c1-7(2)11-9(10)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

UHMOHYVZZQBQIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CSC=C1

Isopropyl thiophene-3-acetate is an organic compound classified as a thiophene derivative, which is characterized by a five-membered aromatic ring containing one sulfur atom. In this compound, an isopropyl group is attached to the thiophene ring at the 3-position, while an acetate group is also linked to the same carbon atom. Its molecular formula is C9H12O2SC_9H_{12}O_2S, and it has a molecular weight of approximately 184.25 g/mol. The structure of isopropyl thiophene-3-acetate contributes to its unique chemical properties and potential applications in various fields, including organic chemistry and pharmaceuticals .

  • Oxidation: This compound can be oxidized to yield thiophene-3-acetic acid and isopropyl alcohol. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in thiophene-3-alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed for this transformation.
  • Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives depending on the electrophilic reagent used (e.g., bromine or nitric acid) .

Research into the biological activity of isopropyl thiophene-3-acetate suggests potential antimicrobial and anti-inflammatory properties. These effects may be attributed to its ability to interact with specific cellular targets, such as enzymes or receptors, although the exact molecular pathways remain under investigation. This compound is being explored for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate .

The synthesis of isopropyl thiophene-3-acetate can be achieved through various methods:

  • Condensation Reaction: A common approach involves the condensation of thiophene-3-acetic acid with isopropyl alcohol in the presence of a dehydrating agent like sulfuric acid. This reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization.
  • Esterification: Another method includes esterification of thiophene-3-acetic acid with isopropyl chloride using a base such as pyridine. This also requires reflux conditions and yields the desired ester product after purification.

In industrial settings, continuous flow processes may enhance efficiency and yield, utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate reactions .

Isopropyl thiophene-3-acetate has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex thiophene derivatives.
  • Biological Research: The compound is studied for its potential biological activities, contributing to research in pharmacology.
  • Material Science: Isopropyl thiophene-3-acetate plays a role in developing organic electronic materials, including organic field-effect transistors and organic light-emitting diodes .

The interaction studies of isopropyl thiophene-3-acetate focus on its biochemical interactions within biological systems. These interactions may involve binding to enzymes or receptors, leading to various physiological effects. Ongoing research aims to elucidate these mechanisms further, which could enhance understanding of its therapeutic potential .

Several compounds share structural similarities with isopropyl thiophene-3-acetate:

Compound NameStructural FeaturesUnique Aspects
Thiophene-3-acetic acidLacks the isopropyl group; contains only acetic acidDifferent reactivity due to absence of alkyl group
Isopropyl thiophene-2-acetateIsopropyl group at the 2-positionDifferent reactivity patterns compared to 3-position
Methyl thiophene-3-acetateContains a methyl group instead of an isopropyl groupAffects physical and chemical properties

Isopropyl thiophene-3-acetate's uniqueness lies in the combination of both the isopropyl and acetate groups, which confer specific chemical reactivity and potential applications not found in its analogs. This structural feature allows for versatile modifications, making it valuable in various research and industrial fields .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

184.05580079 g/mol

Monoisotopic Mass

184.05580079 g/mol

Heavy Atom Count

12

UNII

ZQ2HHK6TU2

Dates

Last modified: 08-10-2024

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